5-METHYLBENZOFURAZAN-1-OXIDE

Description

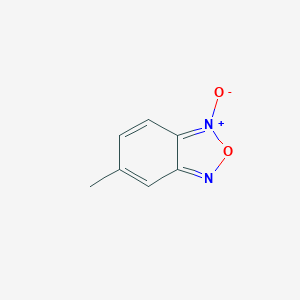

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWVKDOCXDWFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172701 | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-41-1 | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019164411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzofuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZOFURAZAN 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L32E7H9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of 5-METHYLBENZOFURAZAN-1-OXIDE

An In-depth Technical Guide to the Chemical Structure of 5-Methylbenzofurazan-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound. This document consolidates key data, including its chemical identifiers, physicochemical properties, and structural features, presented in a clear and accessible format.

Introduction

This compound, also known by its synonym 5-Methylbenzofuroxan, is a heterocyclic aromatic compound.[1][2] It belongs to the benzofurazan class of molecules, which are characterized by a fused benzene and furazan ring system. The "-1-oxide" suffix indicates the presence of an N-oxide functional group, which significantly influences the electronic properties and reactivity of the molecule. Understanding the precise chemical structure of this compound is fundamental for its application in chemical synthesis and drug design.

Chemical Structure and Identification

The chemical structure of this compound is based on a bicyclic benzofurazan core. A methyl group is substituted at the 5-position of the benzene ring, and an oxygen atom is bonded to one of the nitrogen atoms in the furazan ring, forming an N-oxide.

The molecular structure can be represented in multiple ways, including the IUPAC International Chemical Identifier (InChI), the Simplified Molecular-Input Line-Entry System (SMILES), and a 2D structural diagram.

-

IUPAC Standard InChI: InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3[1][3]

-

SMILES: Cc1ccc2c(c1)no[n+]2[O-][2]

Synonyms and Nomenclature Relationship

The compound is known by several names, which are often used interchangeably in the literature. The relationship between these names is illustrated below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The thermochemical data is sourced from the NIST Chemistry WebBook and is based on experimental work by Acree, Bott, et al. (1996).[3][4]

| Property | Value | Source |

| Molecular Weight | 150.1347 g/mol | [1] |

| Enthalpy of Sublimation | 92.2 ± 1.2 kJ/mol | [3][4] |

| Standard Solid Enthalpy of Combustion | -3459.8 ± 1.0 kJ/mol | |

| Solid Phase Enthalpy of Formation | 29.8 ± 1.3 kJ/mol | |

| Gas Phase Enthalpy of Formation | 122.0 ± 1.7 kJ/mol |

Structural Visualization

The 2D chemical structure of this compound is depicted below, highlighting the key functional groups and the ring numbering system.

Experimental Protocols

The thermochemical data presented in this guide are based on experimental measurements. For detailed experimental protocols, including the specific methodologies used for combustion calorimetry and sublimation enthalpy determination, readers are advised to consult the original research publication:

-

Acree, W.E., Jr.; Bott, S.G.; Tucker, S.A.; Ribeiro da Silva, M.D.M.C.; Matos, M.A.R.; Pilcher, G., Enthalpies of combustion of 5-methoxybenzofurazan, 5-methoxybenzfurazan-1-oxide, this compound, 5-chlorobenzofurazan-1-oxide, and 4-nitro-benzofurazan-1-oxide: the dissociation enthalpies of the N-O bonds, J. Chem. Thermodyn., 1996, 28, 673-683.[3][4]

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound. The information on its chemical identifiers, physicochemical properties, and structural features is critical for its use in research and development. The provided visualizations and data tables offer a quick reference for scientists and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Methylbenzofurazan-1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-methylbenzofurazan-1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the core synthetic methodology, including a thorough experimental protocol, quantitative data, and a visualization of the synthesis pathway.

Introduction

This compound, also known as 5-methylbenzofuroxan, belongs to the benzofurazan N-oxide class of compounds. These structures are recognized for their diverse chemical reactivity and biological activities, making them valuable scaffolds in drug discovery and development. This guide focuses on the most common and accessible synthetic route to this compound, which involves the oxidative cyclization of a substituted o-nitroaniline precursor.

Primary Synthesis Pathway: Oxidative Cyclization

The most widely employed method for the synthesis of benzofurazan-1-oxides is the oxidative cyclization of the corresponding 2-nitroaniline derivative. In the case of this compound, the readily available starting material is 4-methyl-2-nitroaniline. This transformation is typically achieved using an oxidizing agent, most commonly sodium hypochlorite (NaOCl) in an alkaline medium.

The reaction proceeds via the initial deprotonation of the amino group, followed by an intramolecular cyclization with the nitro group, and subsequent elimination of water to form the benzofurazan-1-oxide ring system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the oxidative cyclization of 4-methyl-2-nitroaniline. The data is adapted from established procedures for analogous compounds and represents typical experimental conditions.[1][2]

| Parameter | Value |

| Starting Material | 4-Methyl-2-nitroaniline |

| Reagents | Sodium Hypochlorite (NaOCl), Potassium Hydroxide (KOH) |

| Solvent | Ethanol/Water |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

| Product Melting Point | 96-98 °C |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from a well-established protocol for the synthesis of the parent benzofurazan oxide.[2]

Materials:

-

4-Methyl-2-nitroaniline

-

Potassium hydroxide (KOH)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, titrated to determine concentration)

-

Ethanol (95%)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Alkaline Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol with gentle warming.

-

Dissolution of Starting Material: To the warm alkaline solution, add 4-methyl-2-nitroaniline and stir until it is completely dissolved. The solution will typically develop a deep color.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the addition of the oxidant to minimize side reactions.

-

Oxidative Cyclization: Slowly add the sodium hypochlorite solution dropwise to the cold, stirred reaction mixture. The addition should be controlled to maintain the temperature below 5 °C. A precipitate of this compound will begin to form.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation of the Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthesis pathway and a logical workflow for the experimental procedure.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide has outlined the primary and most efficient pathway for the synthesis of this compound. The oxidative cyclization of 4-methyl-2-nitroaniline with sodium hypochlorite provides a reliable and high-yielding route to this valuable heterocyclic compound. The detailed experimental protocol and workflow diagrams serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation of this and related benzofurazan N-oxides for further investigation and application.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylbenzofurazan-1-oxide

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylbenzofurazan-1-oxide, also known as 5-Methylbenzofuroxan. Aimed at researchers, scientists, and drug development professionals, this document consolidates essential data, outlines relevant experimental methodologies, and visualizes potential biological pathways to facilitate further research and application of this compound.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its fundamental properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₂ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1] |

| CAS Number | 19164-41-1 | [1][2] |

| Appearance | Red crystals or bright orange powder | [3] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point | 263.6 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Flash Point | 113.2 °C | [1] |

Table 2: Thermodynamic and Partitioning Properties

| Property | Value | Unit | Source(s) |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3787.30 ± 1.50 | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) | 267.40 ± 2.20 | kJ/mol | [4] |

| Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) | 175.20 ± 1.80 | kJ/mol | [4] |

| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 92.20 ± 1.20 | kJ/mol | [4] |

| Log10 of Water Solubility (log10WS) | -8.78 (Calculated) | mol/L | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.770 (Calculated) | - | [4] |

| McGowan's Characteristic Volume (McVol) | 102.270 | ml/mol | [4] |

Experimental Protocols

Due to the limited availability of detailed experimental protocols specifically for this compound, the following methodologies are based on established procedures for the synthesis and analysis of related benzofuroxan compounds.

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound is the oxidative cyclization of the corresponding o-nitroaniline.

Reaction Scheme:

A plausible synthetic route to this compound.

Materials:

-

4-Methyl-2-nitroaniline[3]

-

Sodium hypochlorite solution (or other suitable oxidizing agent)

-

Suitable solvent (e.g., ethanol, acetic acid)

-

Sodium hydroxide or other base

Procedure:

-

Dissolve 4-Methyl-2-nitroaniline in a suitable solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature below a certain threshold (e.g., 10 °C).

-

After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with a suitable acid if necessary.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]

-

Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons, with coupling patterns indicative of their substitution on the benzene ring.

-

The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern.

-

The sample would be introduced into the mass spectrometer, and the resulting mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (150.13 g/mol ).

-

The fragmentation pattern would provide structural information about the molecule.

Infrared (IR) Spectroscopy:

-

An FTIR spectrometer would be used to obtain the infrared spectrum of the compound.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as the N-O stretching vibrations of the furazan oxide ring and the C-H and C=C stretching vibrations of the aromatic ring and methyl group.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of benzofuroxans has been investigated for various pharmacological activities. A key mechanism of action for many benzofuroxans is their ability to act as nitric oxide (NO) donors.[6][7] This property is linked to their cytotoxic, antimicrobial, and vasodilatory effects.[8][9]

The proposed mechanism involves the reaction of the benzofuroxan moiety with intracellular thiols, such as glutathione (GSH), leading to the release of nitric oxide.[10] NO is a critical signaling molecule that can activate soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels can then trigger various downstream cellular responses, including smooth muscle relaxation (vasodilation) and apoptosis in cancer cells.[9][11]

Proposed mechanism of action for benzofuroxans as NO donors.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and outlined methodologies are intended to streamline research efforts and foster further exploration of this compound's potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Benzofurazan, 5-methyl-, 1-oxide [webbook.nist.gov]

- 3. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylbenzofurazan-1-oxide: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class. This technical guide synthesizes the current understanding of its core mechanism of action, primarily focusing on its role as a nitric oxide (NO) donor. While direct and extensive research on this specific molecule is limited, this document extrapolates from the well-established activities of the benzofuroxan chemical class and incorporates available specific data for the 5-methyl derivative. The guide covers the proposed mechanism of NO release, potential downstream signaling pathways, and the broader context of its potential biological activities, including anticancer and antimicrobial effects. Methodologies for key experimental approaches and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Thiol-Dependent Nitric Oxide Donation

The principal mechanism of action attributed to benzofuroxans, including this compound, is their ability to act as prodrugs that release nitric oxide (NO) in a thiol-dependent manner. This process is crucial for their biological activity.

The proposed mechanism involves the reaction of the benzofuroxan moiety with endogenous thiols, such as glutathione (GSH), which are abundant in biological systems. This reaction leads to the reduction of the N-oxide and subsequent cleavage of the furoxan ring, resulting in the release of NO.

The released NO is a highly reactive signaling molecule with a myriad of physiological and pathophysiological roles. A primary target of NO is soluble guanylate cyclase (sGC). Activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous downstream effects, including smooth muscle relaxation, neurotransmission, and platelet aggregation inhibition.

A Technical Guide to the Historical Discovery and Development of Benzofurazan Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of benzofurazan oxides, from their initial synthesis in the late 19th century to their contemporary development as promising scaffolds in drug discovery. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols for their synthesis, a compilation of their physicochemical and biological properties, and an exploration of their mechanisms of action in cancer therapy.

A Journey Through Time: The Discovery of Benzofurazan Oxides

The story of benzofurazan oxides, also known as benzofuroxans, begins in the late 19th and early 20th centuries, a period of burgeoning research in organic chemistry.

1.1. Early Syntheses and Structural Conundrum

The first synthesis of benzofurazan oxide is credited to A.G. Green and F.M. Rowe in 1912 . They reported the formation of this novel heterocyclic compound through the oxidation of o-nitroaniline with sodium hypochlorite. This method, often referred to as the Green and Rowe procedure, remains a fundamental approach for the synthesis of benzofurazan oxides.

Prior to this, in 1894, E. Noelting and O. Kohn had laid some of the groundwork by synthesizing o-nitrophenylazide, a key precursor for an alternative synthetic route. Later, in 1899, T. Zincke and P. Schwarz also contributed significantly to the chemistry of related nitrogen-containing compounds. Their work, along with that of Noelting and Kohn, provided alternative methods for the preparation of benzofurazan oxide, notably through the thermal decomposition of o-nitrophenylazide.

For many years, the precise structure of benzofurazan oxide was a subject of debate among chemists. The elucidation of its correct bicyclic structure, featuring a fused benzene and a furazan N-oxide ring, was a significant step that opened the door to a deeper understanding of its reactivity and potential applications.

1.2. Timeline of Key Discoveries

| Year | Researchers | Key Contribution |

| 1894 | Noelting and Kohn | Synthesis of o-nitrophenylazide, a precursor to benzofurazan oxide. |

| 1899 | Zincke and Schwarz | Further development of synthetic methods for related nitrogen heterocycles. |

| 1912 | Green and Rowe | First reported synthesis of benzofurazan oxide via hypochlorite oxidation of o-nitroaniline. |

| Mid-20th Century | Various | Elucidation of the correct chemical structure of benzofurazan oxide. |

| Late 20th - Early 21st Century | Various | Discovery of the biological activities of benzofurazan oxide derivatives, particularly as nitric oxide donors and anticancer agents. |

Experimental Protocols: Synthesizing the Core Scaffold

The following are detailed methodologies for the key historical syntheses of benzofurazan oxide.

2.1. Green and Rowe's Synthesis via Hypochlorite Oxidation of o-Nitroaniline

This method involves the direct oxidation of o-nitroaniline using a freshly prepared sodium hypochlorite solution.

Materials:

-

o-Nitroaniline

-

Sodium hydroxide

-

Chlorine gas

-

Ice

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sodium azide

-

Ethanol (95%)

-

Activated carbon

Procedure:

-

Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared immediately before use. 50 g of sodium hydroxide is dissolved in 200 ml of water, cooled to 0°C, and 100 g of crushed ice is added. Chlorine gas is then bubbled through the solution until a weight increase of 41 g is achieved, maintaining the temperature below 5°C.

-

Diazotization of o-Nitroaniline: A suspension of 0.2 mole of o-nitroaniline in 80 ml of water and 45 ml of concentrated hydrochloric acid is cooled to 0-5°C. A solution of 14.5 g of sodium nitrite in 50 ml of water is added dropwise to diazotize the amine. The mixture is stirred for 1 hour at 0-5°C.

-

Formation of o-Nitrophenylazide: The filtered diazonium salt solution is treated with a solution of 13 g of sodium azide in 50 ml of water. The resulting crude o-nitrophenylazide is collected by filtration. The crude product can be purified by recrystallization from 95% ethanol with activated carbon.

-

Oxidation to Benzofurazan Oxide: The crude or purified o-nitrophenylazide is subjected to oxidation with the prepared sodium hypochlorite solution. The reaction mixture is typically stirred at room temperature until the reaction is complete. The benzofurazan oxide product is then isolated by filtration and can be purified by recrystallization.

2.2. Synthesis from o-Nitrophenylazide (Modification of Noelting and Kohn/Zincke and Schwarz methods)

This method relies on the thermal decomposition of o-nitrophenylazide.

Procedure:

-

Preparation of o-Nitrophenylazide: This precursor is synthesized as described in steps 2 and 3 of the Green and Rowe protocol.

-

Thermal Decomposition: o-Nitrophenylazide is carefully heated in an inert solvent (e.g., benzene or toluene). The azide decomposes with the evolution of nitrogen gas to yield benzofurazan oxide. The reaction temperature and time are critical to control for optimal yield and to avoid side reactions.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude benzofurazan oxide is purified by recrystallization.

Physicochemical and Biological Properties of Benzofurazan Oxide Derivatives

The benzofurazan oxide scaffold has been extensively modified to generate a wide array of derivatives with diverse properties. The following tables summarize key quantitative data for some of these compounds.

Table 1: Physicochemical Properties of Selected Benzofurazan Oxide Derivatives

| Compound | Substituent(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) |

| Benzofurazan oxide | Unsubstituted | C₆H₄N₂O₂ | 136.11 | 71-72 | ~360 |

| 4-Nitrobenzofurazan oxide | 4-NO₂ | C₆H₃N₃O₄ | 181.10 | 144-145 | ~340, 420 |

| 4-Amino-7-nitrobenzofurazan | 4-NH₂, 7-NO₂ | C₆H₄N₄O₃ | 180.12 | 185-187 | ~470 |

| 4-Chloro-7-nitrobenzofurazan | 4-Cl, 7-NO₂ | C₆H₂ClN₃O₃ | 215.55 | 96-98 | ~340 |

| 5-Methylbenzofurazan oxide | 5-CH₃ | C₇H₆N₂O₂ | 150.13 | 56-58 | ~365 |

Table 2: Anticancer Activity of Selected Benzofurazan Oxide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Benzofuroxan-based NO donor 1 | A549 (Lung) | 5.8 | NO donor, Carbonic Anhydrase IX inhibitor |

| Benzofuroxan-based NO donor 2 | HeLa (Cervical) | 12.3 | NO donor, induces apoptosis |

| 4-Amino-7-nitrobenzofurazan derivative | MCF-7 (Breast) | 8.5 | Induces apoptosis |

| Substituted benzofuroxan A | HCT116 (Colon) | 3.27 | GSK3β inhibition, apoptosis |

| Substituted benzofuroxan B | HepG2 (Liver) | 7.1 | Tubulin polymerization inhibitor |

Mechanism of Action in Cancer: A Signaling Perspective

A significant area of development for benzofurazan oxides is in cancer therapy, where certain derivatives function as nitric oxide (NO) donors and inhibitors of key enzymes like carbonic anhydrase IX (CA IX).

4.1. Nitric Oxide Donation and Carbonic Anhydrase IX Inhibition

Benzofuroxans can release nitric oxide under physiological conditions, a molecule with diverse signaling roles. In the context of cancer, NO can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular environment. Certain benzofuroxan derivatives have been designed to selectively target tumor cells.

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors. It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and ultimately, cell death.

The dual action of some benzofurazan oxide derivatives as both NO donors and CA IX inhibitors represents a promising strategy for anticancer drug design.

4.2. Signaling Pathway of Benzofuroxan-induced Cancer Cell Death

The following diagram illustrates the proposed signaling pathway for the anticancer activity of certain NO-releasing benzofuroxan derivatives that target carbonic anhydrase IX.

Caption: Anticancer mechanism of NO-releasing benzofuroxans.

This pathway highlights a multi-pronged attack on cancer cells. The inhibition of CA IX leads to intracellular acidification, which itself can trigger apoptosis. Concurrently, the release of nitric oxide can activate the sGC-cGMP-PKG signaling cascade, a known regulator of apoptosis. Furthermore, the combined effects of pH dysregulation and NO can lead to an increase in reactive oxygen species (ROS), promoting lipid peroxidation and inducing a form of iron-dependent cell death known as ferroptosis. This dual induction of apoptosis and ferroptosis enhances the overall anticancer efficacy.

Conclusion and Future Directions

From their humble beginnings as a structural curiosity, benzofurazan oxides have evolved into a versatile and powerful scaffold in medicinal chemistry. Their rich history of discovery and development, from the pioneering synthetic work of Green and Rowe to the modern-day design of targeted anticancer agents, underscores their enduring importance. The ability of these compounds to act as nitric oxide donors and enzyme inhibitors opens up a multitude of therapeutic possibilities. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action in various diseases, and their progression through preclinical and clinical trials. The journey of benzofurazan oxides is a testament to the continuous evolution of chemical synthesis and its profound impact on drug discovery.

literature review on 5-METHYLBENZOFURAZAN-1-OXIDE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for 5-methylbenzofurazan-1-oxide is limited. This guide provides a comprehensive overview based on its known chemical properties and the well-documented characteristics of the broader benzofurazan oxide (benzofuroxan) class of compounds.

Introduction

This compound, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofurazan oxide class. Benzofurazan oxides are noted for their diverse biological activities, which are attributed to their ability to act as nitric oxide (NO) donors and induce oxidative stress, making them promising candidates for therapeutic development. This document provides a technical overview of the known properties of this compound and the general synthesis, biological activities, and mechanisms of action of the benzofurazan oxide family.

Chemical and Physical Properties

Limited specific experimental data for this compound is available. The following table summarizes its basic chemical identifiers and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | Cheméo[1] |

| Molecular Weight | 150.13 g/mol | Cheméo[1] |

| CAS Number | 19164-41-1 | Cheméo[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis

Proposed Experimental Protocol: Oxidative Cyclization of 4-Methyl-2-nitroaniline

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

4-Methyl-2-nitroaniline

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methyl-2-nitroaniline in a suitable solvent mixture, such as aqueous sodium hydroxide.

-

Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirred reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude product can be further purified by recrystallization or column chromatography. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

References

Potential Biological Activities of 5-Methylbenzofurazan-1-oxide: A Technical Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

December 24, 2025

Abstract

This document provides an in-depth technical overview of the potential biological activities of 5-methylbenzofurazan-1-oxide. Direct research on this specific molecule is limited in publicly available literature. Therefore, this paper extrapolates its potential activities based on the well-documented biological profiles of the broader benzofurazan and benzofuroxan classes of compounds. These related molecules have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This whitepaper summarizes the existing data on related compounds, details common experimental protocols for evaluating such activities, and provides a framework for future investigation into this compound.

Introduction to Benzofurazans and Benzofuroxans

Benzofurazans and their N-oxide derivatives, benzofuroxans, are bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3][4][5] The strained N-oxide bond in benzofuroxans makes them effective nitric oxide (NO) donors, a key mechanism underlying many of their biological effects.[1][6] The diverse biological activities exhibited by this class of compounds, including antitumor, antibacterial, and anti-inflammatory properties, make them promising scaffolds for drug discovery.[1][2][4][5] this compound, also known as 5-methylbenzofuroxan, belongs to this pharmacologically active class. While specific studies on its biological activities are not extensively reported, its structural similarity to other active benzofuroxans suggests it may share a similar profile of potential therapeutic relevance.

Potential Biological Activities

Based on the activities of structurally related benzofurazan and benzofuroxan derivatives, the following biological activities are hypothesized for this compound.

Antimicrobial Activity

Benzofuran and benzofuroxan derivatives have shown considerable promise as antimicrobial agents.[2][7][8][9] Studies have reported activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7][8][9] For instance, certain benzofuran derivatives have exhibited potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[2][7] The proposed mechanisms of action often involve the disruption of microbial cellular processes or inhibition of essential enzymes.

Anticancer Activity

A significant body of research points to the anticancer potential of benzofuroxan derivatives.[1][3][4] This activity is often linked to their ability to release nitric oxide, which can modulate various signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.[3][6] Hybrid molecules incorporating a benzofuroxan moiety have shown high activity against various cancer cell lines, including melanoma, leukemia, and breast cancer.[3] The cytotoxic effects of these compounds are often evaluated using metrics such as the half-maximal inhibitory concentration (IC50).

Anti-inflammatory and Other Activities

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[5][10] The mechanism for this activity may be linked to the modulation of inflammatory pathways. Furthermore, the broader class of benzofuran-containing compounds has been explored for a variety of other therapeutic applications, including as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and for their potential in managing neurodegenerative diseases.[4][6]

Quantitative Data on Related Compounds

| Compound Class | Activity | Organism/Cell Line | Measurement | Value | Reference |

| Benzofuran Derivatives | Antibacterial | S. aureus | MIC80 | 0.78-6.25 µg/mL | [2] |

| Benzofuran Derivatives | Antifungal | C. glabrata, C. albicans | MIC | 5-25 µg/mL | [2] |

| Benzofuran-based LSD1 Inhibitor (17i) | Enzyme Inhibition | LSD1 | IC50 | 0.065 µM | [4] |

| Benzofuran-based LSD1 Inhibitor (17i) | Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 2.90 µM | [4] |

| Halogenated Benzofuran Derivative (8) | Cytotoxicity | HepG2 (Liver Cancer) | IC50 | Varies | [11] |

| Benzofuran-triazine Hybrid (8e) | Antibacterial | Various Strains | MIC | 32-125 µg/mL | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological activities of compounds like this compound.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates.

-

Well Preparation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

-

Compound Application: A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control is also included.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The microbroth dilution method is commonly used.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.

-

Incubation: The plates are incubated under suitable conditions.

-

Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizations

General Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis and biological screening of a novel compound.

Hypothesized Mechanism of Action for Benzofuroxans

Caption: A potential signaling pathway initiated by thiol-dependent nitric oxide release from benzofuroxans.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, the extensive research on the broader benzofuran and benzofuroxan families of compounds strongly suggests its potential as a pharmacologically active molecule. The most promising avenues for investigation appear to be in the areas of antimicrobial and anticancer activities.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological properties using the standardized protocols outlined in this document. Such studies would be invaluable in determining the specific therapeutic potential of this compound and its viability as a lead for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. easpublisher.com [easpublisher.com]

- 11. mdpi.com [mdpi.com]

exploring derivatives of 5-METHYLBENZOFURAZAN-1-OXIDE

An In-Depth Technical Guide to the Derivatives of 5-Methylbenzofurazan-1-Oxide

Introduction

Benzofurazan-1-oxides, also known as benzofuroxans, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique chemical structure allows them to act as nitric oxide (NO) donors, a property that underpins a wide range of their biological activities. Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The ability to release NO makes benzofuroxan derivatives promising candidates for the development of new therapeutic agents, particularly in oncology and for treating cardiovascular and infectious diseases.[2][3]

This technical guide focuses on the derivatives of this compound, a specific scaffold within this class. While research on this particular methylated variant is nascent, this document will explore the synthesis, biological activities, and experimental protocols based on the broader family of benzofuroxan derivatives. The principles and methodologies described herein provide a foundational framework for researchers, scientists, and drug development professionals to design and evaluate novel derivatives of this compound.

Synthesis of Benzofuroxan Derivatives

The synthesis of benzofuroxan derivatives typically involves the modification of a pre-formed benzofuroxan ring. A common strategy is the aromatic nucleophilic substitution of halo- or nitro-substituted benzofuroxans.

A general synthetic approach involves the reaction of a substituted benzofuroxan with various nucleophiles, such as amines or amino acids, to generate a library of derivatives. For instance, the synthesis of amino acid derivatives of 4-chloro-5-nitrobenzofuroxan can be achieved by reacting the starting material with an amino acid in methanol with sodium bicarbonate.[4]

Biological Activity

The biological effects of benzofuroxan derivatives are largely attributed to their ability to release nitric oxide, which can trigger a variety of cellular responses. Key therapeutic areas of investigation include anticancer and antimicrobial activities.

Anticancer Activity

Numerous benzofuran and benzofurazan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against lung (A549) and liver (HepG2) cancer cells.[7] The antiproliferative effects are often linked to the induction of apoptosis and cell cycle arrest.[8] While specific data for this compound derivatives are limited, related compounds have shown potent anticancer activity.

Table 1: Representative Cytotoxic Activities of Benzofuran/Benzofurazan Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 µM | [6] |

| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 µM | [6] |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 µM | [6] |

| Piperazine-based benzofuran 37a-h | Various | < 10 µM | [6] |

| SBA-NBD-PD | B16 Melanoma | 40% viability reduction at 500 µg/mL | [9] |

Note: The compounds listed are structurally related benzofuran or benzofurazan derivatives, not specifically this compound derivatives, but they illustrate the potential of the general scaffold.

Nitric Oxide (NO) Donor Properties

The furoxan ring system is a well-known NO-donor scaffold.[3] However, the ability of simple benzofuroxans to release NO can be limited under certain conditions. Studies have shown that while benzodifuroxan and benzotrifuroxan are potent NO donors, simple benzofuroxan and its methyl derivatives are unable to release NO without specific biological activation, such as interaction with thiols like cysteine.[2] This controlled release is a key feature for therapeutic design, as the biological effects of NO are highly dependent on its concentration and location of release.[1] The NO released can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways.[1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

96-well microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a detergent-based solution)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.

-

Include control wells with medium only for background measurements.

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization:

-

Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifugation of the plate may be necessary before aspiration.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

-

Data Acquisition:

-

Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Read the plate within 1 hour of adding the solubilization solution.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blanks from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

Derivatives of this compound belong to a promising class of compounds with significant therapeutic potential, primarily driven by their ability to act as nitric oxide donors. While the broader benzofuroxan family has been explored for anticancer and other medicinal applications, the specific 5-methyl substituted scaffold remains an under-investigated area.

The synthetic routes, biological activities, and experimental protocols outlined in this guide provide a robust starting point for future research. The key challenge and opportunity lie in the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Future work should focus on quantifying the NO-releasing properties of these specific derivatives and elucidating their precise mechanisms of action in relevant disease models. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

- 1. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

In-Depth Technical Guide: Toxicological and Safety Data for 5-Methylbenzofurazan-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological and safety profile of 5-Methylbenzofurazan-1-oxide. It is intended for informational purposes for a scientific audience. A comprehensive safety assessment requires rigorous experimental testing.

Introduction

This compound, also known as 5-Methylbenzofuroxan, is a heterocyclic organic compound with the CAS number 19164-41-1. Its chemical structure, featuring a benzofurazan N-oxide ring system, suggests potential biological activity and, consequently, a need for a thorough toxicological evaluation. This guide provides a summary of the known safety information, outlines standard experimental protocols for its assessment, and discusses the potential toxicological profile based on its chemical class.

Chemical Identity:

| Parameter | Value |

| IUPAC Name | 5-methyl-2,1,3-benzoxadiazole 1-oxide |

| Synonyms | 5-Methylbenzofurazan N-oxide, 5-Methylbenzofuroxan |

| CAS Number | 19164-41-1 |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.13 g/mol |

| Appearance | Light yellow, low melting solid |

Summary of Toxicological Data

Publicly available quantitative toxicological data for this compound is limited. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on extrapolated data or computational models.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Not available | Oral | No data available | GHS: Harmful if swallowed[1] |

| LD₅₀ | Not available | Dermal | No data available | No data available |

| LC₅₀ | Not available | Inhalation | No data available | No data available |

Irritation and Sensitization

| Endpoint | Species | Results | Classification |

| Skin Irritation | Not available | No data available | GHS: Causes skin irritation[1] |

| Eye Irritation | Not available | No data available | GHS: Causes serious eye irritation[1] |

| Respiratory Irritation | Not available | No data available | GHS: May cause respiratory irritation[1] |

| Skin Sensitization | Not available | No data available | No data available |

Genotoxicity and Mutagenicity

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | With & Without | No data available |

| Micronucleus Test | Mammalian cells | With & Without | No data available |

Repeated Dose Toxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data on the repeated dose toxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.

Toxicological Profile of Structurally Related Compounds

In the absence of specific data for this compound, examining the toxicological properties of structurally related benzofurazan and benzofuroxan derivatives can provide insights into its potential hazards.

-

Cytotoxicity: Several benzofuroxan derivatives have demonstrated cytotoxic effects against various tumor cell lines.[2][3] Some hybrid molecules incorporating the benzofuroxan moiety have shown high cytotoxicity, inducing apoptosis through the mitochondrial pathway and increasing reactive oxygen species (ROS) production.[1]

-

Mutagenicity: Nitro-substituted dibenzofurans, which share some structural similarities, have been shown to be mutagenic in the Ames test, with their activity dependent on bacterial nitroreductase and/or transacetylase.[4]

-

General Hazards: The parent compound, Benzofuroxan (CAS 480-96-6), is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

This information suggests that this compound should be handled with appropriate caution, with the potential for cytotoxicity and mutagenicity being key endpoints for future experimental investigation.

Standard Experimental Protocols

For researchers planning to generate toxicological data for this compound, the following standard methodologies, based on internationally recognized guidelines, are recommended.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to determine the acute oral lethal dose 50 (LD₅₀).

-

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dosing: The compound is administered orally by gavage. The initial dose is selected based on available information, often starting near an estimated LD₅₀.

-

Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose is adjusted up or down depending on the outcome for each animal.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a substance to cause skin irritation.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to negative controls.

In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This assay identifies chemicals that can cause serious eye damage or irritation.

-

Test System: A 3D reconstructed human cornea-like epithelial (RhCE) tissue model.

-

Procedure: The test substance is applied to the epithelial surface for a set exposure time (e.g., 30 minutes for liquids).

-

Post-Exposure: The tissue is rinsed and transferred to fresh medium for a post-incubation period.

-

Viability Measurement: Cell viability is determined using the MTT assay.

-

Classification: A chemical is classified based on the reduction in tissue viability below a certain threshold (e.g., ≤ 60%).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by the chemical.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to the test substance at various concentrations.

-

Detection of Revertants: The bacteria are plated on a minimal agar medium lacking the specific amino acid. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Logical Workflow for Safety Assessment

Caption: A typical workflow for the toxicological safety assessment of a chemical compound.

Potential Metabolic Activation Pathway

Caption: A hypothetical metabolic pathway for this compound leading to potential toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzofurazan derivatives modified graphene oxide nanocomposite: Physico-chemical characterization and interaction with bacterial and tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuroxan | C6H4N2O2 | CID 68075 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 5-METHYLBENZOFURAZAN-1-OXIDE

CAS Number: 19164-41-1

IUPAC Name: 5-methyl-2,1,3-benzoxadiazole 1-oxide

This technical guide provides a comprehensive overview of 5-methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical identity, synthesis, and potential biological significance based on related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, with data compiled from various chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | Alfa Chemistry[1] |

| Molecular Weight | 150.13 g/mol | Alfa Chemistry[1] |

| Melting Point | 96-98 °C | Alfa Chemistry[1] |

| Boiling Point | 263.6 °C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.4 g/cm³ | Alfa Chemistry[1] |

| Flash Point | 113.2 °C | Alfa Chemistry[1] |

| Standard solid enthalpy of combustion (ΔcH°solid) | -3787.30 ± 1.50 kJ/mol | Cheméo[2] |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | 267.40 ± 2.20 kJ/mol | Cheméo[2] |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | 175.20 ± 1.80 kJ/mol | Cheméo[2] |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 92.20 ± 1.20 kJ/mol | Cheméo[2] |

| Log10 of Water solubility in mol/l (log10WS) | -8.78 (Calculated) | Cheméo[2] |

| Octanol/Water partition coefficient (logPoct/wat) | 0.770 (Calculated) | Cheméo[2] |

Synthesis Protocol

Reaction Scheme:

A plausible reaction scheme for the synthesis.

Experimental Protocol:

-

Dissolution: Dissolve 4-methyl-2-nitroaniline in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Reaction Initiation: To the stirred solution, add a solution of sodium hypochlorite (e.g., >10% activated chlorine) dropwise at room temperature.[3]

-

Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 7 hours) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and evaporate the solvent under reduced pressure.[3]

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Biological Activities

Direct experimental data on the biological activity of this compound is limited in the available literature. However, the benzofuran and benzofuroxan scaffolds are present in many compounds with significant pharmacological properties.[4][5]

General Activities of the Benzofuran/Benzofuroxan Class:

-

Antimicrobial and Antifungal: Various derivatives of benzofuran have demonstrated potent activity against a range of bacteria and fungi.[4]

-

Antitumor: The benzofuran nucleus is a key component of several compounds evaluated for their anticancer properties.[5]

-

Anti-inflammatory: Certain benzofuran derivatives have been reported to possess anti-inflammatory effects.[4]

-

Antioxidant and Other Activities: This class of compounds has also been investigated for antioxidant, analgesic, and hypoglycemic activities.[4]

Given these precedents, a logical starting point for investigating the biological profile of this compound would be to screen it for similar activities.

Proposed Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound, based on the known activities of its chemical class.

A proposed workflow for the bioactivity screening of this compound.

This workflow begins with the synthesis and purification of the compound, followed by a parallel screening of its potential antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. Promising results from these initial screens would then warrant more in-depth studies to elucidate the mechanism of action and to evaluate in vivo efficacy and toxicity.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. ijcps.org [ijcps.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Methylbenzofurazan-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class. While specific biological data for this particular derivative is limited in publicly available literature, the benzofuroxan scaffold is well-recognized for its role as a nitric oxide (NO) donor. Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The biological activities of benzofuroxan derivatives are primarily attributed to their ability to release NO, particularly in the presence of thiols.

These application notes provide a comprehensive overview of the potential applications of this compound based on the known activities of the benzofuroxan class of compounds. Detailed experimental protocols for assessing its nitric oxide-releasing capabilities, as well as its potential anticancer and antimicrobial activities, are provided as representative methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₆N₂O₂ | --INVALID-LINK-- | |

| Molecular Weight | 150.13 | g/mol | --INVALID-LINK-- |

| CAS Number | 19164-41-1 | --INVALID-LINK-- | |

| Appearance | Solid (predicted) | ||

| logP | 0.770 | --INVALID-LINK-- |

Potential Applications and Biological Activities

Based on the known activities of benzofuroxan derivatives, this compound is a promising candidate for investigation in the following areas:

-

Cardiovascular Research: As a potential nitric oxide donor, it may exhibit vasodilatory effects and could be investigated for applications in conditions associated with endothelial dysfunction.

-

Oncology: Nitric oxide has complex and context-dependent roles in cancer biology. Benzofuroxan derivatives have been shown to possess anticancer activity, and therefore, this compound could be evaluated as a potential anticancer agent.[1]

-

Antimicrobial Drug Discovery: The release of nitric oxide can be toxic to various pathogens. Benzofuroxan derivatives have demonstrated activity against bacteria and fungi, suggesting a potential application for this compound as an antimicrobial agent.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes an indirect method to measure nitric oxide release by quantifying the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.

Materials:

-

This compound

-

L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent System (e.g., from Promega or other suppliers) containing:

-

Sulfanilamide solution

-

N-(1-naphthyl)ethylenediamine (NED) solution

-

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentrations in PBS.

-

Prepare a fresh solution of L-cysteine in PBS.

-

Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).

-

-

Nitric Oxide Release Reaction:

-

In a 96-well plate, add the diluted this compound solution.

-

To initiate the NO release, add the L-cysteine solution. The final concentration of L-cysteine should be in excess (e.g., 10-fold higher than the test compound).

-

Include control wells containing PBS and L-cysteine only (blank).

-

Incubate the plate at 37°C for a defined period (e.g., 1-24 hours).

-

-

Griess Reaction:

-

To each well, add the sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their concentrations.

-

Determine the concentration of nitrite in the experimental wells by interpolating from the standard curve.

-

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to assess the cytotoxic effects of the compound.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound.

-

Include control wells with medium only (untreated) and vehicle control (if the compound is dissolved in a solvent).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 3: Assessment of Antibacterial Activity using Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the compound dilutions.